molecular formula C28H50O3 B14506785 Tetracosenylsuccinic anhydride CAS No. 64347-15-5

Tetracosenylsuccinic anhydride

Cat. No.: B14506785
CAS No.: 64347-15-5
M. Wt: 434.7 g/mol
InChI Key: XVZYFNIOWXGZGH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Tetracosenylsuccinic anhydride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and lithium aluminum hydride. The major products formed from these reactions are tetracosenylsuccinic acid, esters, amides, and primary alcohols .

Mechanism of Action

The mechanism of action of tetracosenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, to form various products. The molecular targets and pathways involved in these reactions include the activation of the carbonyl group and the formation of tetrahedral intermediates .

Comparison with Similar Compounds

Tetracosenylsuccinic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride . it is unique due to its long tetracosenyl chain, which imparts distinct chemical properties and potential applications. Similar compounds include:

This compound stands out due to its specific structure and the resulting unique properties and applications.

Properties

CAS No.

64347-15-5

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

3-[(E)-tetracos-10-enyl]oxolane-2,5-dione

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27(29)31-28(26)30/h14-15,26H,2-13,16-25H2,1H3/b15-14+

InChI Key

XVZYFNIOWXGZGH-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CCCCCCCCCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.